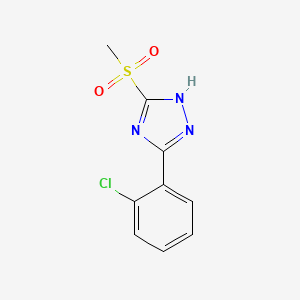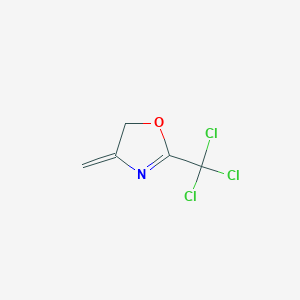
(2S)-1-(Phenylselanyl)but-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(Phenylselanyl)but-3-en-2-ol is an organic compound that belongs to the class of organoselenium compounds It features a phenylselanyl group attached to a butenol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Phenylselanyl)but-3-en-2-ol typically involves the reaction of a suitable butenol precursor with a phenylselanyl reagent. One common method is the addition of phenylselanyl chloride to a butenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(2S)-1-(Phenylselanyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the phenylselanyl group to a selenol or other reduced forms.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents, such as Grignard reagents or organolithium compounds, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield selenoxide derivatives, while reduction can produce selenol compounds.
科学的研究の応用
(2S)-1-(Phenylselanyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research into organoselenium compounds has explored their potential as antioxidants and anticancer agents.
Industry: The compound may be used in the development of new materials with unique properties due to the presence of selenium.
作用機序
The mechanism by which (2S)-1-(Phenylselanyl)but-3-en-2-ol exerts its effects involves interactions with molecular targets and pathways related to selenium chemistry. Selenium-containing compounds can act as antioxidants by neutralizing reactive oxygen species. Additionally, the phenylselanyl group can participate in redox reactions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
(E)-4-Phenylbut-3-en-2-ol: This compound has a similar butenol backbone but lacks the selenium atom.
(Z)-4-Phenylbut-3-en-2-ol: Another stereoisomer with a similar structure but different spatial arrangement.
Uniqueness
The presence of the phenylselanyl group in (2S)-1-(Phenylselanyl)but-3-en-2-ol distinguishes it from other similar compounds. This selenium-containing group imparts unique chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
918443-02-4 |
|---|---|
分子式 |
C10H12OSe |
分子量 |
227.17 g/mol |
IUPAC名 |
(2S)-1-phenylselanylbut-3-en-2-ol |
InChI |
InChI=1S/C10H12OSe/c1-2-9(11)8-12-10-6-4-3-5-7-10/h2-7,9,11H,1,8H2/t9-/m0/s1 |
InChIキー |
URNHYOLDOLTSSW-VIFPVBQESA-N |
異性体SMILES |
C=C[C@@H](C[Se]C1=CC=CC=C1)O |
正規SMILES |
C=CC(C[Se]C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14179412.png)

![1,3,4,5-Tetrafluoro-2-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14179415.png)
![2',7'-Di(naphthalen-1-yl)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14179420.png)


![Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate](/img/structure/B14179440.png)



